

Application Notes and Protocols for Acid Red 195 in Histological Staining

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Compound of Interest

Compound Name: Acid Red 195

Cat. No.: B1489642

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Introduction

Acid Red 195, also known as Reactive Red 195, is a water-soluble anionic dye belonging to the single azo class.^{[1][2]} While extensively used in the textile industry for cellulose fabric dyeing, its application in histological staining is not well-documented in standard literature.^{[1][3]} However, based on the fundamental principles of acid dye chemistry and established histological protocols, **Acid Red 195** can theoretically be employed as a cytoplasmic counterstain, particularly in trichrome-type staining methods.^{[4][5]}

Acid dyes, in an acidic solution, carry a net negative charge and bind to positively charged (acidophilic or cationic) tissue components, primarily proteins in the cytoplasm, muscle, and connective tissue.^{[4][6]} This electrostatic interaction allows for the visualization of these structures in contrast to the nucleus, which is typically stained with a basic dye like hematoxylin.^{[4][6]} The intensity of staining with acid dyes is pH-dependent, with an acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.^[4]

This document provides a theoretical protocol for the use of **Acid Red 195** as a histological stain, based on general procedures for other acid dyes. Researchers should consider this a starting point for optimization in their specific applications.

Data Presentation

As specific quantitative data for **Acid Red 195** in histological applications is not readily available, the following table provides a general comparison with commonly used red acid dyes in pathology. This information can serve as a reference for initial experimental design.

Property	Acid Red 195 (Reactive Red 195)	Acid Fuchsin	Biebrich Scarlet
C.I. Number	Not specified for histology	42685	26905
Chemical Class	Single Azo[1]	Triphenylmethane	Azo Dye
Molecular Formula	$C_{31}H_{19}ClN_7Na_5O_{19}S_6$ [1]	$C_{20}H_{17}N_3Na_2O_9S_3$	$C_{22}H_{14}N_4Na_2O_7S_2$
Molecular Weight	1136.32 g/mol [1]	585.54 g/mol	548.53 g/mol
Color	Bluish-Red[1]	Deep Red to Magenta	Vibrant Scarlet
Solubility in Water	High (>100 g/L at 50°C)[2]	Soluble	Soluble

Experimental Protocols

The following protocols are generalized and should be optimized for specific tissue types and desired staining outcomes.

Protocol 1: Proposed Hematoxylin and Acid Red 195 Staining

This protocol outlines a standard procedure for nuclear staining with hematoxylin followed by cytoplasmic counterstaining with a proposed **Acid Red 195** solution.

Materials:

- Deparaffinized and rehydrated tissue sections on slides
- Harris' Hematoxylin solution

- 1% Acid Alcohol (1% HCl in 70% ethanol)
- Scott's Tap Water Substitute (or other bluing agent)
- Proposed **Acid Red 195** Staining Solution (0.5% - 1.0% w/v):
 - **Acid Red 195**: 0.5 g - 1.0 g
 - Distilled Water: 100 ml
 - Glacial Acetic Acid: 0.5 ml (to achieve an acidic pH)
- Graded alcohols (70%, 95%, 100%)
- Xylene (or a xylene substitute)
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
 1. Immerse slides in Xylene (2 changes of 5 minutes each).
 2. Transfer to 100% Alcohol (2 changes of 3 minutes each).
 3. Transfer to 95% Alcohol (2 changes of 3 minutes each).
 4. Transfer to 70% Alcohol (3 minutes).
 5. Rinse in running tap water.[\[4\]](#)
- Nuclear Staining:
 1. Stain in Harris' Hematoxylin for 5-15 minutes.[\[4\]](#)
 2. Wash in running tap water for 1-5 minutes.[\[4\]](#)
 3. Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).[\[4\]](#)

4. Wash in running tap water.[\[4\]](#)
 5. Blue in Scott's Tap Water Substitute for 1-2 minutes.
 6. Wash in running tap water for 5 minutes.
- **Acid Red 195** Counterstaining:
 1. Immerse slides in the proposed **Acid Red 195** solution for 1-5 minutes. (Time is dependent on desired intensity and should be determined empirically).[\[4\]](#)
 2. Wash briefly in distilled water to remove excess stain.[\[4\]](#)
 - Dehydration, Clearing, and Mounting:
 1. Dehydrate through graded alcohols: 95% Alcohol (2 changes of 1 minute each), 100% Alcohol (2 changes of 2 minutes each).[\[4\]](#)
 2. Clear in Xylene (2 changes of 5 minutes each).[\[4\]](#)
 3. Mount with a permanent mounting medium.[\[4\]](#)

Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm, Muscle, Keratin: Shades of Red
- Collagen: Potentially a lighter shade of red or pink

Protocol 2: Proposed Use of Acid Red 195 in a Masson-Type Trichrome Stain

This theoretical protocol suggests how **Acid Red 195** might be incorporated into a multi-step trichrome staining procedure to differentiate muscle from collagen.

Materials:

- Deparaffinized and rehydrated tissue sections on slides

- Bouin's fluid (optional mordant)
- Weigert's Iron Hematoxylin
- Proposed **Acid Red 195** Staining Solution (as in Protocol 1)
- Phosphomolybdic/Phosphotungstic Acid Solution (e.g., 5% aqueous solution)
- Aniline Blue or Light Green SF (counterstain for collagen)
- 1% Acetic Acid
- Graded alcohols and Xylene
- Permanent mounting medium

Procedure:

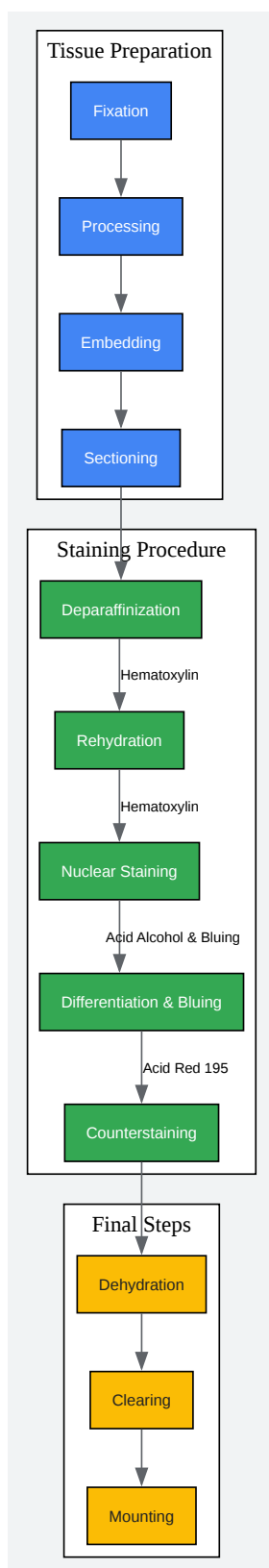
- Deparaffinization, Rehydration, and Mordanting:
 1. Deparaffinize and rehydrate sections as in Protocol 1.
 2. (Optional) Mordant in Bouin's fluid at 56°C for 1 hour for improved staining, then wash in running tap water until the yellow color disappears.
- Nuclear Staining:
 1. Stain in Weigert's Iron Hematoxylin for 10 minutes.
 2. Wash in running tap water for 5-10 minutes.
- Cytoplasmic and Muscle Staining:
 1. Immerse in the proposed **Acid Red 195** solution for 5-10 minutes.
 2. Rinse briefly in distilled water.
- Differentiation and Collagen Mordanting:

1. Treat with Phosphomolybdic/Phosphotungstic Acid solution for 5-10 minutes. This step is intended to decolorize the collagen.[3]
 2. Rinse briefly in distilled water.
- Collagen Staining:
 1. Stain with Aniline Blue or Light Green SF solution for 5-10 minutes.
 2. Rinse briefly in distilled water.
 - Final Differentiation and Dehydration:
 1. Differentiate in 1% Acetic Acid for 1-3 minutes.
 2. Dehydrate quickly through graded alcohols.
 3. Clear in Xylene and mount.

Expected Results:

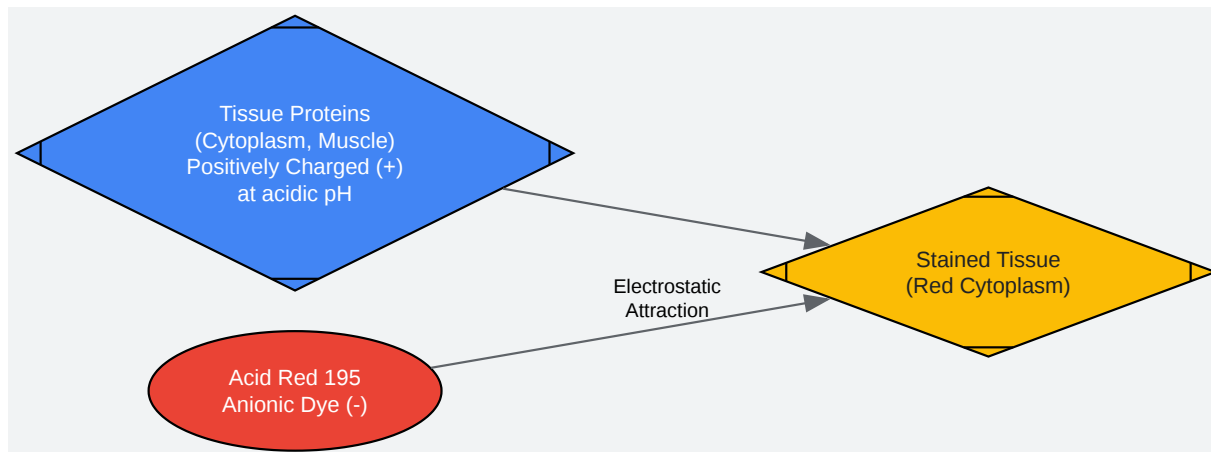
- Nuclei: Black/Dark Blue
- Cytoplasm, Muscle, Keratin: Red
- Collagen: Blue or Green (depending on the counterstain used)

Mandatory Visualization



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Caption: General workflow for histological staining.



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